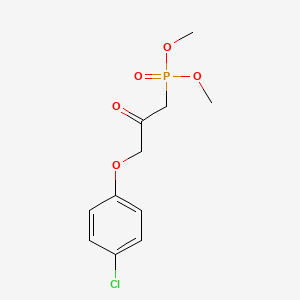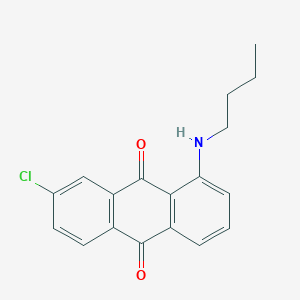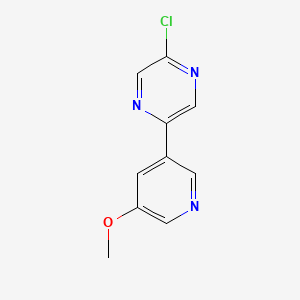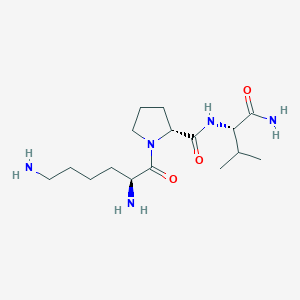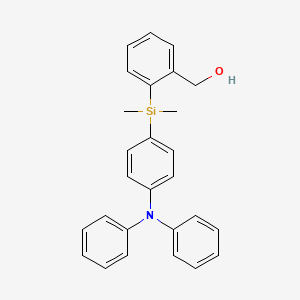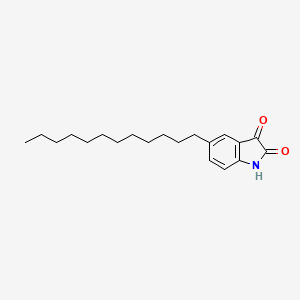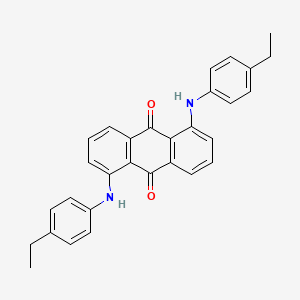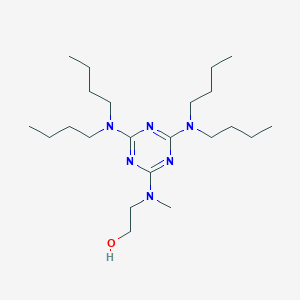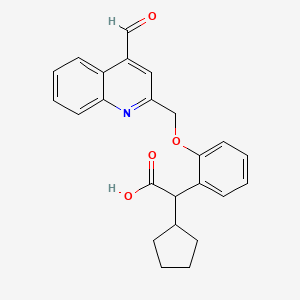
2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid is a complex organic compound with the molecular formula C24H23NO4 and a molecular weight of 389.44 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and a cyclopentyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-formylquinoline with 2-(bromomethyl)phenol in the presence of a base to form the intermediate compound, which is then reacted with cyclopentylmagnesium bromide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Cyclopentyl-2-(2-((4-carboxyquinolin-2-yl)methoxy)phenyl)acetic acid.
Reduction: 2-Cyclopentyl-2-(2-((4-hydroxyquinolin-2-yl)methoxy)phenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-2-(2-((4-hydroxyquinolin-2-yl)methoxy)phenyl)acetic acid: A reduced form of the compound with similar properties.
2-Cyclopentyl-2-(2-((4-carboxyquinolin-2-yl)methoxy)phenyl)acetic acid: An oxidized form with potential differences in biological activity.
2-Cyclopentyl-2-(2-((4-methoxyquinolin-2-yl)methoxy)phenyl)acetic acid: A derivative with a methoxy group instead of a formyl group.
Uniqueness
The uniqueness of 2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23NO4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-cyclopentyl-2-[2-[(4-formylquinolin-2-yl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C24H23NO4/c26-14-17-13-18(25-21-11-5-3-9-19(17)21)15-29-22-12-6-4-10-20(22)23(24(27)28)16-7-1-2-8-16/h3-6,9-14,16,23H,1-2,7-8,15H2,(H,27,28) |
InChI Key |
KJFYZRCQZVAIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2OCC3=NC4=CC=CC=C4C(=C3)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



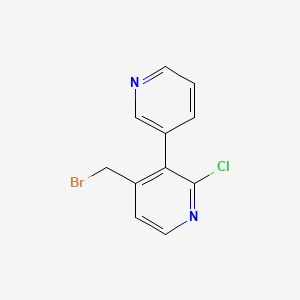
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
